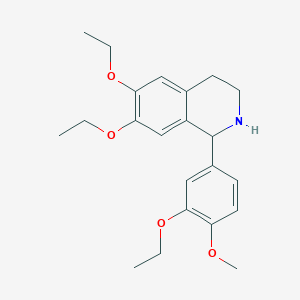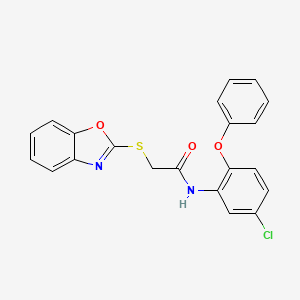![molecular formula C18H18N6O2S B5977437 5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of lymphoma and other hematologic malignancies.
Mechanism of Action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 disrupts signaling pathways that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The drug is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-cancer activity, TAK-659 has also been shown to have immunomodulatory effects, which may enhance its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. The drug has also shown potent activity against cancer cells that are resistant to conventional chemotherapy, making it a promising candidate for the treatment of refractory cancers. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to therapy, which may help to personalize treatment for patients. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may enhance their anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.
Synthesis Methods
TAK-659 is synthesized through a multi-step process that involves the coupling of 4-(1H-tetrazol-1-yl)benzoyl chloride with 2-pyrrolidinone, followed by the addition of 2-thiophenecarboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of lymphoma and other hematologic malignancies. The drug has shown potent activity against various cancer cell lines, including those that are resistant to conventional chemotherapy. In preclinical studies, TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
properties
IUPAC Name |
5-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c19-18(26)16-8-7-15(27-16)14-2-1-9-23(14)17(25)10-12-3-5-13(6-4-12)24-11-20-21-22-24/h3-8,11,14H,1-2,9-10H2,(H2,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPAZDMUCWPINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(S4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B5977356.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5977363.png)
![(4aS*,8aR*)-2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5977370.png)
![N-[(1-benzyl-4-piperidinyl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977377.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5977380.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide](/img/structure/B5977393.png)

![2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5977421.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)

amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5977459.png)